1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol
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Overview
Description
It is an organic compound with the chemical formula C19H29NO2 and a molar mass of 303.446 g·mol−1 . Bornaprolol is used primarily in the treatment of cardiovascular diseases due to its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bornaprolol involves a multi-step chemical reaction. The process begins with the reaction between 2-(Bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin in the presence of sodium metal. This reaction forms an intermediate compound, which is then treated with isopropylamine to open the oxirane ring, resulting in the formation of Bornaprolol .
Industrial Production Methods
Industrial production of Bornaprolol follows a similar synthetic route but is optimized for large-scale manufacturing. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bornaprolol undergoes several types of chemical reactions, including:
Oxidation: Bornaprolol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Bornaprolol.
Substitution: Substitution reactions can occur at the phenoxy or amino groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Bornaprolol include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bornaprolol can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Bornaprolol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-adrenergic antagonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control .
Mechanism of Action
Bornaprolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This inhibition reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets of Bornaprolol include the beta-adrenergic receptors on cardiac and smooth muscle cells. By blocking these receptors, Bornaprolol prevents the activation of the associated signaling pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Bornaprolol is unique among beta-blockers due to its specific chemical structure, which includes a bicyclo[2.2.1]heptanyl group. This structural feature contributes to its distinct pharmacological properties. Similar compounds include:
Propranolol: Another non-selective beta-blocker used for similar therapeutic purposes.
Metoprolol: A selective beta-1 blocker with a different chemical structure.
Bisoprolol: Another selective beta-1 blocker with unique pharmacokinetic properties .
In comparison to these compounds, Bornaprolol has a longer duration of action and a different side effect profile, making it a valuable option in certain clinical scenarios .
Properties
Molecular Formula |
C19H29NO |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-(2-bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C19H29NO/c1-3-20(2)13-17(21)12-15-6-4-5-7-18(15)19-11-14-8-9-16(19)10-14/h4-7,14,16-17,19,21H,3,8-13H2,1-2H3 |
InChI Key |
MKWPDZJOSDHBMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC(CC1=CC=CC=C1C2CC3CCC2C3)O |
Origin of Product |
United States |
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